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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B15542921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and experimental profiles of three

notable Retinoic acid-related orphan receptor gamma t (RORγt) modulators: TAK-828F,

GSK805, and XY018. The information presented is collated from publicly available research to

assist in the evaluation of these compounds for further investigation.

Executive Summary
TAK-828F, GSK805, and XY018 are all modulators of RORγt, a key transcription factor in the

differentiation and function of T helper 17 (Th17) cells. These cells are pivotal in the

pathogenesis of various autoimmune and inflammatory diseases. While all three compounds

target RORγt, they exhibit distinct pharmacological profiles.

Recent comparative studies have highlighted a significant divergence in their activities. TAK-
828F, an inverse agonist, demonstrates potent inhibition of the inflammatory gene program in

Th17 cells, suggesting strong potential for autoimmune disease therapies. In contrast, the

antagonists GSK805 and XY018 show more robust efficacy in suppressing the growth of

certain tumor cells, while displaying more modest effects on Th17-related cytokine expression.

This suggests a differential mechanism of action and potential therapeutic applications for

these compounds.
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The following tables summarize the quantitative data available for TAK-828F, GSK805, and

XY018, focusing on their in vitro potency and in vivo efficacy in relevant preclinical models.

Table 1: In Vitro Potency of RORγt Modulators

Compoun
d

Target
Mechanis
m of
Action

Assay
Type

IC50/EC5
0

Cell Type
Referenc
e

TAK-828F RORγt
Inverse

Agonist

TR-FRET

Binding

Assay

1.9 nM

(IC50)

Human

RORγt
[1]

RORγt
Inverse

Agonist

Reporter

Gene

Assay

6.1 nM

(IC50)
Jurkat cells [1]

RORγt
Inverse

Agonist

IL-17 Gene

Expression

21.4 - 34.4

nM (IC50)

Human

PBMCs
[2]

GSK805 RORγt Antagonist
Not

Specified
pIC50: 8.4

Not

Specified

Th17

Differentiati

on

Inhibitor
Not

Specified

pIC50:

>8.2

Not

Specified

XY018 RORγ Antagonist
Not

Specified

Not

Specified

Not

Specified

Table 2: In Vivo Efficacy of RORγt Modulators in Preclinical Models
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Compound
Disease
Model

Species
Dosing
Regimen

Key
Findings

Reference

TAK-828F
Naive T cell

transfer colitis
Mouse

1 and 3

mg/kg, p.o.,

b.i.d. for 21

days

Strongly

protected

against colitis

progression;

reduced Th17

and Th1/17

cells.

[3][4]

GSK805

Experimental

Autoimmune

Encephalomy

elitis (EAE)

Mouse Not Specified

Ameliorated

clinical

symptoms of

EAE.

[5]

XY018
Tumor

Xenograft
Not Specified Not Specified

Potent

inhibition of

tumor cell

growth.

Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of TAK-
828F, GSK805, and XY018.

RORγt Reporter Gene Assay (for TAK-828F)
A RORγt reporter gene assay is utilized to measure the ability of a compound to inhibit the

transcriptional activity of RORγt.

Cell Line: Jurkat cells, a human T lymphocyte cell line, are commonly used.

Transfection: Cells are transiently transfected with two plasmids:

An expression vector encoding for human RORγt.

A reporter plasmid containing a luciferase gene under the control of a promoter with ROR

response elements (ROREs).
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Compound Treatment: Following transfection, the cells are treated with varying

concentrations of the test compound (e.g., TAK-828F) or vehicle control (DMSO).

Incubation: The treated cells are incubated for a specific period, typically 24 hours, to allow

for compound activity and luciferase expression.

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the

luciferase substrate is added. The resulting luminescence, which is proportional to the

transcriptional activity of RORγt, is measured using a luminometer.

Data Analysis: The IC50 value, representing the concentration of the compound that causes

50% inhibition of RORγt transcriptional activity, is calculated from the dose-response curve.

[1]

Soft Agar Colony Formation Assay (for GSK805 and
XY018)
This assay assesses the anchorage-independent growth of tumor cells, a hallmark of

tumorigenicity.

Preparation of Agar Layers:

A bottom layer of 0.5-0.6% agar in culture medium is prepared in a 6-well plate and

allowed to solidify.

A top layer of 0.3-0.4% agar containing a single-cell suspension of the tumor cells (e.g.,

breast cancer cell line) is overlaid on the bottom layer.

Compound Treatment: The test compounds (GSK805 or XY018) are added to the top agar

layer at various concentrations.

Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO2 for 2-3

weeks to allow for colony formation.

Colony Staining and Counting: After the incubation period, the colonies are stained with a

solution of crystal violet. The number and size of the colonies are then quantified using a

microscope or an automated colony counter.
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Data Analysis: The effect of the compounds on colony formation is determined by comparing

the number and size of colonies in the treated wells to the vehicle-treated control wells.

In Vivo Mouse Model of Colitis (for TAK-828F)
The naive T cell transfer model of colitis is a well-established animal model to study IBD and

the effects of immunomodulatory drugs.

Induction of Colitis:

Severe combined immunodeficient (SCID) mice, which lack functional T and B cells, are

used as recipients.

Naive CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of healthy donor

mice.

A suspension of these naive T cells is injected intraperitoneally into the SCID mice. The

transfer of these cells into a lymphopenic environment leads to their rapid proliferation and

differentiation into pathogenic Th1 and Th17 cells, inducing colitis.

Compound Administration:

Treatment with TAK-828F (e.g., 1 and 3 mg/kg) or vehicle is initiated after the T cell

transfer. The compound is typically administered orally twice daily (b.i.d.).[4]

Monitoring of Disease:

Mice are monitored regularly for clinical signs of colitis, including weight loss, diarrhea,

and rectal bleeding. A disease activity index (DAI) score is calculated based on these

parameters.

Histopathological Analysis:

At the end of the study, the colons are collected for histopathological analysis to assess

the severity of inflammation and tissue damage.

Immunological Analysis:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15542921?utm_src=pdf-body
https://www.benchchem.com/product/b15542921?utm_src=pdf-body
https://www.researchgate.net/figure/Effect-of-TAK-828F-on-naive-T-cell-transfer-colitis-model-TAK-828F-1-and-3mg-kg-or_fig4_332334507
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lymphocytes from the mesenteric lymph nodes and spleen are isolated and analyzed by

flow cytometry to determine the frequency of Th17 and other T cell subsets.[3]

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Mouse Model (for GSK805)
EAE is the most commonly used animal model for the human inflammatory demyelinating

disease of the central nervous system, multiple sclerosis.

Induction of EAE:

EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin

oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's

Adjuvant (CFA).

Pertussis toxin is administered intraperitoneally on the day of immunization and two days

later to facilitate the entry of inflammatory cells into the central nervous system.

Compound Administration:

Oral administration of GSK805 or vehicle control is initiated at the time of immunization or

after the onset of clinical signs.

Clinical Scoring:

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of

0 to 5, ranging from no clinical signs to paralysis and moribund state.

Immunological and Histological Analysis:

At the end of the experiment, the brain and spinal cord are harvested for histological

analysis to assess inflammation and demyelination.

Lymphocytes from the spleen and central nervous system can be isolated to analyze the

frequency of Th17 and other immune cells by flow cytometry.[5]
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Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Workflow for In Vivo Efficacy Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15542921?utm_src=pdf-custom-synthesis
https://karger.com/pha/article/102/5-6/244/267249/Biochemical-Properties-of-TAK-828F-a-Potent-and
https://pubmed.ncbi.nlm.nih.gov/30972425/
https://pubmed.ncbi.nlm.nih.gov/30972425/
https://pubmed.ncbi.nlm.nih.gov/30972425/
https://pubmed.ncbi.nlm.nih.gov/30121880/
https://pubmed.ncbi.nlm.nih.gov/30121880/
https://www.researchgate.net/figure/Effect-of-TAK-828F-on-naive-T-cell-transfer-colitis-model-TAK-828F-1-and-3mg-kg-or_fig4_332334507
https://pmc.ncbi.nlm.nih.gov/articles/PMC3660233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3660233/
https://www.benchchem.com/product/b15542921#efficacy-of-tak-828f-versus-gsk805-or-xy018
https://www.benchchem.com/product/b15542921#efficacy-of-tak-828f-versus-gsk805-or-xy018
https://www.benchchem.com/product/b15542921#efficacy-of-tak-828f-versus-gsk805-or-xy018
https://www.benchchem.com/product/b15542921#efficacy-of-tak-828f-versus-gsk805-or-xy018
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15542921?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

